molecular formula C16H14N2O B2955401 N-(4-methylphenyl)-1H-indole-6-carboxamide CAS No. 1147791-45-4

N-(4-methylphenyl)-1H-indole-6-carboxamide

Cat. No. B2955401
CAS RN: 1147791-45-4
M. Wt: 250.301
InChI Key: VEPYXNVRXDKIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-1H-indole-6-carboxamide, also known as SDB-006, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system. In

Scientific Research Applications

Antiviral Research

N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives have been explored for their antiviral properties, particularly against HIV. A study by Alexandre et al. (2011) developed a novel series of compounds related to N-(4-methylphenyl)-1H-indole-6-carboxamide, demonstrating excellent potency against wild-type HIV-1 and certain resistant strains. The research highlighted the importance of chemical variation in enhancing antiviral activity, with specific derivatives showing significant potential as non-nucleoside reverse transcriptase inhibitors (Alexandre et al., 2011).

Antituberculosis Activity

In the context of antituberculosis agents, Kondreddi et al. (2013) identified indole-2-carboxamides, a class closely related to N-(4-methylphenyl)-1H-indole-6-carboxamide, as promising candidates from phenotypic screening against mycobacteria. The study emphasized the significance of structural modifications for improving activity against Mycobacterium tuberculosis and highlighted the discovery of lead compounds with improved in vitro activity compared to standard tuberculosis drugs (Kondreddi et al., 2013).

Anticancer Research

The exploration of N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives in anticancer research has been substantial. Hassan et al. (2021) synthesized novel pyrazole–indole hybrids, revealing compounds with significant antitumor activity against various cancer cell lines, including human liver carcinoma and human breast adenocarcinoma. The study provided insights into the molecular mechanisms of action, including cell cycle analysis and apoptosis investigation, suggesting the potential of these compounds as anticancer agents (Hassan et al., 2021).

Allosteric Modulation Research

The compound and its derivatives have been investigated for their potential as allosteric modulators. A study by Khurana et al. (2014) on indole-2-carboxamides revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1), identifying potent modulators that could significantly impact CB1 binding affinity and cooperativity. This research opens new avenues for the therapeutic targeting of CB1 (Khurana et al., 2014).

Leukotriene Receptor Antagonism

Indole-6-carboxamides have shown potential as leukotriene receptor antagonists, offering therapeutic avenues for asthma and other inflammatory conditions. Jacobs et al. (1993) synthesized and evaluated a series of indole-6-carboxamides, identifying compounds with potent and selective antagonistic activity against peptidoleukotrienes, which play a key role in inflammatory processes. This research highlights the therapeutic potential of these compounds in treating asthma and other inflammatory diseases (Jacobs et al., 1993).

Mechanism of Action

properties

IUPAC Name

N-(4-methylphenyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYXNVRXDKIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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